N-(4-acetylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Overview
Description
N-(4-acetylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide, commonly referred to as AMBTH, is a thiosemicarbazone derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory effects. In
Scientific Research Applications
AMBTH has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer effects against various types of cancer cells, including breast cancer, lung cancer, and leukemia. AMBTH has also been shown to have anti-viral activity against herpes simplex virus and influenza virus. In addition, AMBTH has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of AMBTH is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately cell death. In addition, AMBTH has been found to induce apoptosis, or programmed cell death, in cancer cells. The anti-viral activity of AMBTH is thought to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects
AMBTH has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed. In addition, AMBTH has been found to modulate the immune system, enhancing the activity of natural killer cells and T cells. AMBTH has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using AMBTH in lab experiments is its broad range of biological activities. This makes it a potentially useful compound for studying various disease processes. In addition, AMBTH has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using AMBTH is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are many potential future directions for research on AMBTH. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another area of research is the development of more soluble forms of AMBTH for easier administration in experiments. In addition, further studies are needed to fully understand the mechanism of action of AMBTH and to identify potential new targets for its therapeutic applications.
properties
IUPAC Name |
1-(4-acetylphenyl)-3-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-13-3-5-15(6-4-13)11-26-12-18(24)21-22-19(25)20-17-9-7-16(8-10-17)14(2)23/h3-10H,11-12H2,1-2H3,(H,21,24)(H2,20,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYXJUIRIPGZDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NNC(=S)NC2=CC=C(C=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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